molecular formula C39H47N3O6S4 B1593592 Einecs 245-498-2 CAS No. 23216-67-3

Einecs 245-498-2

Cat. No.: B1593592
CAS No.: 23216-67-3
M. Wt: 782.1 g/mol
InChI Key: IRGJPQDDBXQCAP-UHFFFAOYSA-N
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Description

Einecs 245-498-2, also known by its Chemical Abstracts Service (CAS) number 23216-67-3, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . This compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Einecs 245-498-2 involves specific chemical reactions under controlled conditions. The exact synthetic route can vary depending on the desired purity and application of the compound. Typically, the synthesis involves the reaction of precursor chemicals under specific temperature and pressure conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Einecs 245-498-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives .

Scientific Research Applications

Einecs 245-498-2 has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 245-498-2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context of its use, such as in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Einecs 245-498-2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Einecs 203-770-8 (Amyl Nitrite): Known for its use in medical and industrial applications.

    Einecs 234-985-5 (Bismuth Tetroxide): Used in various chemical processes and applications.

    Einecs 239-934-0 (Mercurous Oxide): Recognized for its unique chemical properties and uses.

Each of these compounds has distinct properties and applications, making this compound unique in its own right.

Properties

CAS No.

23216-67-3

Molecular Formula

C39H47N3O6S4

Molecular Weight

782.1 g/mol

IUPAC Name

N,N-diethylethanamine;3-[2-[(E)-2-[(Z)-[1-(3-sulfopropyl)benzo[e][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C33H32N2O6S4.C6H15N/c1-2-23(21-30-34(17-7-19-44(36,37)38)32-26-11-5-3-9-24(26)13-15-28(32)42-30)22-31-35(18-8-20-45(39,40)41)33-27-12-6-4-10-25(27)14-16-29(33)43-31;1-4-7(5-2)6-3/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3

InChI Key

IRGJPQDDBXQCAP-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)O.CCN(CC)CC

SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)O.CCN(CC)CC

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)O.CCN(CC)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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